molecular formula C20H23N3O3 B2770849 N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954083-21-7

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2770849
CAS No.: 954083-21-7
M. Wt: 353.422
InChI Key: KZLCECKRRDETSW-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its complex structure, which includes a phenyl group, a morpholino group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a broad range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves the reaction of phenyl isocyanate with 2-(2-phenylmorpholino)ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and morpholino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxalamide derivatives, while substitution reactions can produce a wide range of substituted oxalamides.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include other oxalamide derivatives and morpholino-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

This compound stands out due to its unique combination of phenyl, morpholino, and oxalamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N'-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(20(25)22-17-9-5-2-6-10-17)21-11-12-23-13-14-26-18(15-23)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLCECKRRDETSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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